molecular formula C26H28FN3O B2594010 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide CAS No. 946316-15-0

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide

Cat. No.: B2594010
CAS No.: 946316-15-0
M. Wt: 417.528
InChI Key: DLRAVCGCUPTEEQ-UHFFFAOYSA-N
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Description

This compound features a 3-fluorobenzamide core linked to a dimethylaminophenyl group and a 1,2,3,4-tetrahydroisoquinoline moiety. The dimethylamino group enhances solubility, while the fluorobenzamide and tetrahydroisoquinoline moieties contribute to receptor binding specificity .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O/c1-29(2)24-12-10-20(11-13-24)25(17-28-26(31)21-8-5-9-23(27)16-21)30-15-14-19-6-3-4-7-22(19)18-30/h3-13,16,25H,14-15,17-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRAVCGCUPTEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.

    Introduction of the dimethylamino group: This step involves the alkylation of an aniline derivative with dimethylamine, often using a suitable alkylating agent like methyl iodide.

    Coupling with the fluorobenzamide moiety: The final step involves the coupling of the tetrahydroisoquinoline intermediate with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

    Continuous flow reactors: To ensure consistent production and better control over reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, potentially reducing the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like hydroxide or alkoxide for nucleophilic substitution.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting neurological or psychiatric disorders.

    Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

LY-344864 (N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide)

  • Structural Similarities: Both compounds share a fluorobenzamide group and a dimethylamino-substituted aromatic system.
  • Key Differences: LY-344864 contains a carbazole ring instead of tetrahydroisoquinoline, altering rigidity and binding pocket interactions.
  • Pharmacological Implications: Carbazole derivatives often exhibit affinity for serotonin receptors, while tetrahydroisoquinoline is associated with opioid or adrenergic receptor modulation. The dimethylamino group in both compounds likely improves blood-brain barrier (BBB) permeability .

Orexin-1 Receptor Antagonists ()

  • Example Compound : N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(3-nitrophenyl)acetamide (9e)
  • Structural Comparison : While the target compound lacks the hydroxy-methoxyphenyl and nitro groups, both share acetamide/benzamide backbones.
  • However, 9e’s high synthetic yield (100%) contrasts with typical challenges in synthesizing tetrahydroisoquinoline derivatives .

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide ()

  • Structural Similarities: Nearly identical to the target compound but replaces the dimethylaminophenyl group with furan.
  • Key Differences: The furan’s polarity may reduce lipid solubility and BBB penetration compared to the dimethylaminophenyl group. This analog’s presence in chemical databases (e.g., CHEMBL1735713) suggests prior exploration in drug discovery, though pharmacological data remain unspecified .

Pesticide Benzamides (–9)

  • Example Compound : Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide)
  • Structural Comparison : Shares a benzamide core but incorporates pesticidal substituents (e.g., trifluoromethyl, isopropoxy).
  • Functional Insights: The target compound’s dimethylamino and tetrahydroisoquinoline groups distinguish it from agrochemical analogs, highlighting divergent applications despite shared synthetic routes .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Solubility (Predicted) CNS Permeability (Predicted)
Target Compound 3-Fluorobenzamide Dimethylaminophenyl, Tetrahydroisoquinoline High (polar groups) High (dimethylamino)
LY-344864 4-Fluorobenzamide Carbazole, Dimethylamino Moderate Moderate-High
Orexin-1 Antagonist (9e) Acetamide 3-Nitrophenyl, Hydroxy-methoxyphenyl Low (nitro group) Low
Furan-Containing Analog () 3-Fluorobenzamide Furan, Tetrahydroisoquinoline Moderate (polar furan) Moderate

Research Findings and Implications

  • Solubility and Bioavailability: The dimethylamino group in the target compound likely enhances aqueous solubility compared to nitro- or furan-containing analogs, supporting oral bioavailability and CNS delivery .
  • Synthetic Feasibility: While orexin antagonists () achieve high yields, the target compound’s tetrahydroisoquinoline synthesis may require optimized cyclization steps, impacting scalability .

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